5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a fluorophenyl group, an oxadiazole ring, a thiophene ring, and a pyrazolo[1,5-a]pyrazinone ring. These functional groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the fluorophenyl group might be susceptible to nucleophilic aromatic substitution, while the oxadiazole ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .Scientific Research Applications
Antimicrobial Activity
AKOS024482920 has been investigated for its antimicrobial potential. Researchers have explored its effectiveness against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis . The compound’s structure and functional groups likely contribute to its antibacterial properties.
Anti-Breast Cancer Properties
In molecular docking studies, AKOS024482920 demonstrated binding affinity to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT. This suggests its potential as an anti-breast cancer agent . Further research is needed to validate its efficacy in vivo.
Synthetic Chemistry and Organic Synthesis
AKOS024482920’s unique structure makes it an interesting target for synthetic chemists. Its synthesis involves a two-step process: first, the formation of a pyrazoline intermediate via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization to yield the pyrazole compound . Researchers continue to explore novel synthetic routes and modifications.
Field-Programmable Gate Arrays (FPGAs)
While not directly related to biological applications, FPGAs play a crucial role in scientific research. These reconfigurable hardware devices are used in fields such as data processing, simulations, and parallel computing. Investigating the use of AKOS024482920 in FPGA design could yield interesting insights .
Neuroprotective Potential
Some pyrazoline derivatives, including AKOS024482920, exhibit selective inhibition potential against acetylcholinesterase (AChE). This suggests a neuroprotective role in disorders like Parkinson’s disease and other age-related conditions . Further studies are warranted to explore this aspect.
Medicinal Chemistry and Drug Design
Fluorinated compounds, like AKOS024482920, are popular in medicinal chemistry due to their stability and enhanced binding affinity. Researchers may explore modifications of this compound to develop new drugs targeting specific receptors or enzymes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN5O2S/c20-13-5-3-12(4-6-13)18-21-17(27-23-18)11-24-7-8-25-15(19(24)26)10-14(22-25)16-2-1-9-28-16/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAGPCZMKDZHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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